molecular formula C16H24ClIN2Si B1358555 4-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1015609-83-2

4-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1358555
CAS RN: 1015609-83-2
M. Wt: 434.82 g/mol
InChI Key: VWCPSKWKPNDOIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine” is a complex chemical compound used in various scientific research fields, including materials science, medicinal chemistry, and organic synthesis. It is a halogenated heterocycle .


Molecular Structure Analysis

The empirical formula of this compound is C16H24ClIN2Si . This indicates that it contains 16 carbon atoms, 24 hydrogen atoms, 1 chlorine atom, 1 iodine atom, 2 nitrogen atoms, and 1 silicon atom . The molecular weight of the compound is 434.82 .


Physical And Chemical Properties Analysis

The compound is a solid . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on specific experimental conditions and are not available from the current information.

Scientific Research Applications

Halogen Shuffling in Pyridines

The compound under discussion is involved in the field of halogen shuffling in pyridines. For instance, Mongin et al. (1998) explored site-selective electrophilic substitutions of 2-chloro-6-(trifluoromethyl)pyridine, leading to various derivatives which could serve as starting materials for further manipulation in reaction sequences, possibly including 4-chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (Mongin, F., Tognini, A., Cottet, F., & Schlosser, M., 1998).

Synthesis of Substituted 7-Azaindole Derivatives

Figueroa‐Pérez et al. (2006) discussed the synthesis of 4-substituted 7-azaindole derivatives using pyridine building blocks, indicating the relevance of such compounds in creating azaindole derivatives, potentially including our compound of interest (Figueroa‐Pérez, S., Bennabi, S., Schirok, H., & Thutewohl, M., 2006).

Electronic Structure and Topology Features

The work by Hazra et al. (2012) on 4-chloro-1H-pyrrolo[2,3-b]pyridine demonstrated the importance of studying the electronic structure and charge density distribution of such compounds. These insights are crucial for understanding the reactivity and properties of related compounds, such as the one (Hazra, D., Mukherjee, A. K., Helliwell, M., & Mukherjee, M., 2012).

Safety and Hazards

According to the safety data sheet, this compound is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . It’s important to handle this compound with appropriate safety precautions.

Mechanism of Action

Target of Action

Compounds of similar structure have been used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

The mode of action of this compound is likely related to its role in the Suzuki–Miyaura coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Result of Action

The result of the action of this compound is likely the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is a key step in the synthesis of many complex organic compounds .

Action Environment

The action environment can significantly influence the efficacy and stability of this compound. Factors such as temperature, pH, and the presence of other reactants can affect the Suzuki–Miyaura coupling reaction . The reaction conditions are typically mild and tolerant of various functional groups .

properties

IUPAC Name

(4-chloro-5-iodopyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClIN2Si/c1-10(2)21(11(3)4,12(5)6)20-8-7-13-15(17)14(18)9-19-16(13)20/h7-12H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCPSKWKPNDOIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClIN2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640160
Record name 4-Chloro-5-iodo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

CAS RN

1015609-83-2
Record name 4-Chloro-5-iodo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.